(1Z)-N'-{[(3-nitrophenyl)carbonyl]oxy}-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanimidamide
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Overview
Description
(1Z)-N’-[(3-NITROBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-[(3-NITROBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the trifluoromethyl group: This step usually involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the ethanimidamide moiety: This can be done by reacting the benzimidazole derivative with an appropriate amidine precursor.
Formation of the nitrobenzoyloxy group: This step involves the esterification of the benzimidazole derivative with 3-nitrobenzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield various hydrogenated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Hydrogenated derivatives: Formed from the reduction of the benzimidazole ring.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Benzimidazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: These compounds can act as inhibitors of various enzymes.
Medicine
Anticancer Agents: Some benzimidazole derivatives have shown promise as anticancer agents.
Antiviral Agents: These compounds can also exhibit antiviral activity.
Industry
Agriculture: Benzimidazole derivatives are used as fungicides and herbicides.
Pharmaceuticals: These compounds are used in the synthesis of various drugs.
Mechanism of Action
The mechanism of action of (1Z)-N’-[(3-NITROBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzimidazole core can interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-N’-[(3-NITROBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE
- (1Z)-N’-[(3-NITROBENZOYL)OXY]-2-[2-(METHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE
- (1Z)-N’-[(3-NITROBENZOYL)OXY]-2-[2-(CHLORO)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE
Uniqueness
The presence of the trifluoromethyl group in (1Z)-N’-[(3-NITROBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE imparts unique chemical properties such as increased lipophilicity and metabolic stability compared to similar compounds with different substituents.
Properties
Molecular Formula |
C17H12F3N5O4 |
---|---|
Molecular Weight |
407.30 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethylidene]amino] 3-nitrobenzoate |
InChI |
InChI=1S/C17H12F3N5O4/c18-17(19,20)16-22-12-6-1-2-7-13(12)24(16)9-14(21)23-29-15(26)10-4-3-5-11(8-10)25(27)28/h1-8H,9H2,(H2,21,23) |
InChI Key |
BYISVGAAZMSPHZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2C/C(=N/OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/N)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=NOC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(F)(F)F |
Origin of Product |
United States |
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